4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a heterocyclic thiadiazine dioxide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one core modified with a 3-chlorophenyl group at position 4 and a 3,5-dimethylisoxazol-4-ylmethyl substituent at position 2. Its molecular formula is C₁₉H₁₆ClN₃O₄S, with a molecular weight of 425.87 g/mol. Its synthesis likely follows methods analogous to those for related pyridothiadiazine derivatives, as seen in heterocyclic compound preparations .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-11-15(12(2)27-21-11)10-22-18(24)23(14-6-3-5-13(19)9-14)17-16(28(22,25)26)7-4-8-20-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPOSFVPQFWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine class of compounds and has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of isoxazole derivatives followed by cyclization to form the thiadiazine core. The synthetic pathways often utilize starting materials such as chlorophenyl derivatives and dimethylisoxazole intermediates. For instance, one study reported a one-pot synthesis that yielded significant amounts of isoxazole derivatives with cytotoxic properties .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity with IC50 values below 100 µM. Notably, the compound affects apoptosis-related gene expression by decreasing Bcl-2 mRNA levels and increasing p21WAF-1 mRNA levels by over 340%, indicating a robust anti-proliferative effect .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In tests against common pathogens such as Staphylococcus aureus and Candida albicans, it demonstrated notable inhibitory effects. The antimicrobial activity was assessed using standard disk diffusion methods, which confirmed its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Bcl-2 suggests that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : The significant increase in p21WAF-1 indicates that the compound may induce cell cycle arrest, contributing to its anti-cancer properties.
- Inhibition of Microbial Growth : The structural features of the compound may interfere with microbial metabolic pathways, although specific mechanisms remain to be elucidated.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study conducted on various human tumor cell lines (e.g., HepG2) showed that this compound significantly inhibited cell proliferation compared to controls. The results indicated a promising avenue for further development as an anticancer agent .
- Antimicrobial Efficacy : In a comparative study assessing several synthesized thiadiazole derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans, positioning it as a candidate for further evaluation in clinical settings .
Data Tables
| Biological Activity | IC50 Value (µM) | Effect on Gene Expression |
|---|---|---|
| Cytotoxicity | <100 | Bcl-2 ↓; p21WAF-1 ↑ |
| Antimicrobial | N/A | Effective against S. aureus and C. albicans |
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key structural analogues include:
4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E RS) : Core difference: Pyrido ring position ([4,3-e] vs. [2,3-e]). Substituents: 3-Tolyl (methyl-substituted phenyl) vs. 3-chlorophenyl. Molecular formula: C₁₃H₁₁N₃O₃S (289.31 g/mol).
2-((3,5-Dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide : Substituent difference: 4-Methoxyphenyl vs. 3-chlorophenyl. Implications: Methoxy groups are electron-donating, whereas chlorine is electron-withdrawing.
Physicochemical and Spectroscopic Properties
NMR Spectral Comparisons
While direct NMR data for the target compound are absent, demonstrates that substituent variations in similar compounds lead to distinct chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in pyridothiadiazine derivatives) . For example:
- Chlorophenyl vs. Tolyl : The electronegative chlorine atom would deshield nearby protons, causing downfield shifts in aromatic regions compared to the tolyl group.
- Isoxazolylmethyl vs. Smaller Substituents : The bulky isoxazolylmethyl group may induce steric strain, altering chemical environments in adjacent regions, as inferred from shifts in analogous compounds .
Molecular Weight and Solubility
Bioactivity and Pharmacological Potential
For instance:
- Chlorophenyl Group : May enhance antimicrobial or anticancer activity due to increased lipophilicity and membrane penetration.
- Isoxazolylmethyl Group : Could introduce hydrogen-bonding interactions with biological targets, improving binding affinity compared to simpler alkyl chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
